Octahydropentalene-2-carbaldehyde
Description
Octahydropentalene-2-carbaldehyde (C₉H₁₂O) is a bicyclic aldehyde featuring a saturated pentalene core (two fused cyclopentane rings) with a carbaldehyde (-CHO) functional group at the 2-position. Its molecular weight is 136.19 g/mol, and it exhibits moderate solubility in polar organic solvents such as ethanol and acetone due to the aldehyde’s polarity. The compound’s rigid bicyclic structure imparts unique steric and electronic properties, influencing its reactivity in organic synthesis, particularly in cycloadditions and nucleophilic additions .
Properties
CAS No. |
185030-45-9 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalene-2-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-6-7-4-8-2-1-3-9(8)5-7/h6-9H,1-5H2 |
InChI Key |
ZAOKSGRIAGOZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC2C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropentalene-2-carbaldehyde typically involves the hydrogenation of pentalene derivatives. One common method is the catalytic hydrogenation of pentalene using palladium or platinum catalysts under high pressure and temperature conditions. The resulting octahydropentalene is then subjected to formylation reactions to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and formylation. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydropentalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Octahydropentalene-2-carboxylic acid
Reduction: Octahydropentalene-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Octahydropentalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of octahydropentalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Key Findings:
Reactivity : this compound’s bicyclic framework introduces significant ring strain, accelerating reactions such as aldol condensations compared to cyclohexanecarbaldehyde .
Steric Effects : The fused cyclopentane rings hinder nucleophilic attack at the aldehyde group relative to benzaldehyde, reducing side reactions in catalytic hydrogenation .
Thermal Stability : Its boiling point (~215°C) is higher than bicyclo[2.2.1]heptane-2-carbaldehyde (~190°C), likely due to stronger van der Waals forces from the larger pentalene system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
